molecular formula C6H7ClO4S B2467277 5-(Methoxymethyl)furan-2-sulfonyl chloride CAS No. 2031260-79-2

5-(Methoxymethyl)furan-2-sulfonyl chloride

Cat. No.: B2467277
CAS No.: 2031260-79-2
M. Wt: 210.63
InChI Key: UIUOLXWNKRRTAL-UHFFFAOYSA-N
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Description

5-(Methoxymethyl)furan-2-sulfonyl chloride is an organic compound with the molecular formula C6H7ClO4S and a molecular weight of 210.63 g/mol. It is a sulfonyl chloride derivative of furan, characterized by the presence of a methoxymethyl group at the 5-position of the furan ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Methoxymethyl)furan-2-sulfonyl chloride typically involves the reaction of 5-(methoxymethyl)furan with chlorosulfonic acid. The reaction is carried out under controlled conditions to ensure the selective formation of the sulfonyl chloride group. The general reaction scheme is as follows:

5-(Methoxymethyl)furan+Chlorosulfonic acid5-(Methoxymethyl)furan-2-sulfonyl chloride\text{5-(Methoxymethyl)furan} + \text{Chlorosulfonic acid} \rightarrow \text{this compound} 5-(Methoxymethyl)furan+Chlorosulfonic acid→5-(Methoxymethyl)furan-2-sulfonyl chloride

Industrial Production Methods

the general principles of sulfonyl chloride synthesis, such as the use of chlorosulfonic acid or sulfuryl chloride, can be applied on a larger scale with appropriate safety and environmental controls .

Chemical Reactions Analysis

Types of Reactions

5-(Methoxymethyl)furan-2-sulfonyl chloride undergoes various chemical reactions, including:

    Substitution Reactions: The sulfonyl chloride group can be substituted by nucleophiles such as amines, alcohols, and thiols to form sulfonamides, sulfonate esters, and sulfonothioates, respectively.

    Oxidation and Reduction Reactions: The furan ring can undergo oxidation to form furanones or reduction to form tetrahydrofuran derivatives.

Common Reagents and Conditions

    Nucleophiles: Amines, alcohols, thiols

    Oxidizing Agents: Potassium permanganate, chromium trioxide

    Reducing Agents: Lithium aluminum hydride, sodium borohydride

Major Products

    Sulfonamides: Formed by the reaction with amines

    Sulfonate Esters: Formed by the reaction with alcohols

    Sulfonothioates: Formed by the reaction with thiols

Scientific Research Applications

5-(Methoxymethyl)furan-2-sulfonyl chloride has several scientific research applications:

    Organic Synthesis: Used as a building block for the synthesis of more complex molecules.

    Material Science:

    Biological Studies: Investigated for its potential biological activity and interactions with biomolecules.

    Medicinal Chemistry: Explored for the development of new pharmaceuticals and therapeutic agents.

Mechanism of Action

The mechanism of action of 5-(Methoxymethyl)furan-2-sulfonyl chloride involves its reactivity as a sulfonyl chloride. The compound can react with nucleophiles to form sulfonamide, sulfonate ester, or sulfonothioate derivatives. These reactions typically proceed via a nucleophilic substitution mechanism, where the nucleophile attacks the sulfur atom, displacing the chloride ion. The molecular targets and pathways involved depend on the specific nucleophile and the resulting product .

Comparison with Similar Compounds

Similar Compounds

  • 5-(Methoxymethyl)furan-2-sulfonic acid
  • 5-(Methoxymethyl)furan-2-sulfonamide
  • 5-(Methoxymethyl)furan-2-sulfonate esters

Uniqueness

5-(Methoxymethyl)furan-2-sulfonyl chloride is unique due to its sulfonyl chloride functional group, which imparts distinct reactivity compared to its sulfonic acid, sulfonamide, and sulfonate ester counterparts. This reactivity makes it a valuable intermediate in organic synthesis and a versatile compound for various chemical transformations .

Properties

IUPAC Name

5-(methoxymethyl)furan-2-sulfonyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7ClO4S/c1-10-4-5-2-3-6(11-5)12(7,8)9/h2-3H,4H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UIUOLXWNKRRTAL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC1=CC=C(O1)S(=O)(=O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7ClO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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